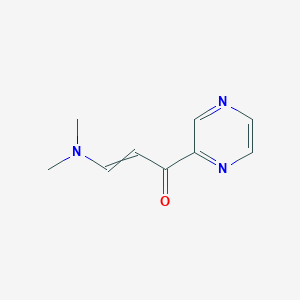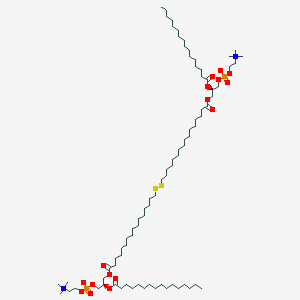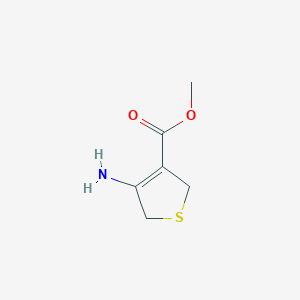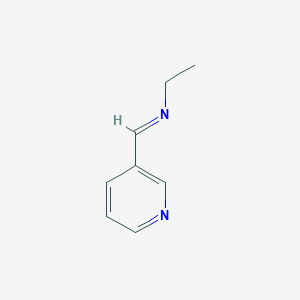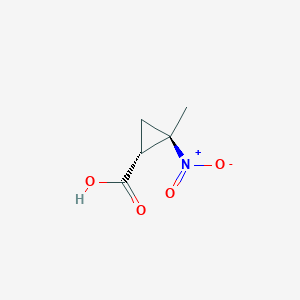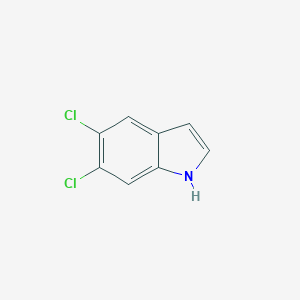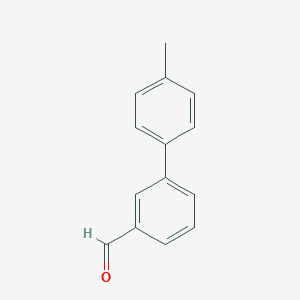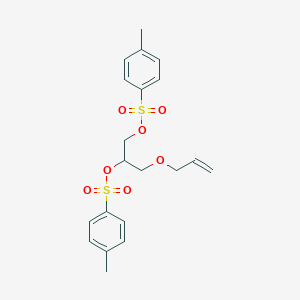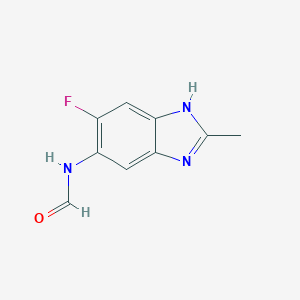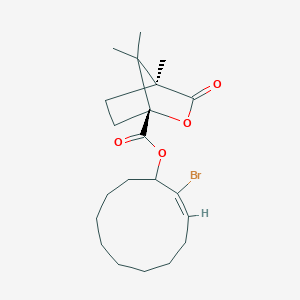
2-Bromo-2-cycloundecenyl camphanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-cycloundecenyl camphanate (BCUC) is a synthetic compound that has gained attention in scientific research due to its potential as an effective insecticide and repellent.
Wirkmechanismus
The mechanism of action for 2-Bromo-2-cycloundecenyl camphanate is not fully understood, but it is believed to work by disrupting the nervous system of insects. It has been shown to inhibit acetylcholinesterase, an enzyme that is essential for proper nervous system function. This leads to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
2-Bromo-2-cycloundecenyl camphanate has been shown to have low toxicity to mammals and birds, making it a safer alternative to traditional insecticides. However, it can be toxic to aquatic organisms and should be used with caution in aquatic environments. 2-Bromo-2-cycloundecenyl camphanate has also been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Bromo-2-cycloundecenyl camphanate is its high potency against insects, making it a useful tool for studying insect behavior and physiology. However, its low solubility in water can make it difficult to work with in lab experiments. Additionally, its effectiveness can be influenced by environmental factors, such as temperature and humidity.
Zukünftige Richtungen
Future research on 2-Bromo-2-cycloundecenyl camphanate could focus on improving its solubility and effectiveness in different environments. It could also be tested as a potential therapeutic agent for inflammatory diseases. Further studies on its mechanism of action could lead to the development of new insecticides and repellents with improved safety and effectiveness.
Conclusion:
2-Bromo-2-cycloundecenyl camphanate is a synthetic compound that has shown promise as an effective insecticide and repellent. Its low toxicity to mammals and birds makes it a safer alternative to traditional insecticides, but caution should be used in aquatic environments. Future research on 2-Bromo-2-cycloundecenyl camphanate could lead to the development of new insecticides and therapeutic agents for inflammatory diseases.
Synthesemethoden
2-Bromo-2-cycloundecenyl camphanate is synthesized by reacting camphene with bromine in the presence of a Lewis acid catalyst. The resulting product is then treated with sodium hydride and cycloundecene to form 2-Bromo-2-cycloundecenyl camphanate. This process yields a pure form of 2-Bromo-2-cycloundecenyl camphanate that can be used for scientific research.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-cycloundecenyl camphanate has been extensively studied for its insecticidal and repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and cockroaches. 2-Bromo-2-cycloundecenyl camphanate has also been tested as a potential repellent for agricultural pests, such as aphids and mites.
Eigenschaften
CAS-Nummer |
112927-19-2 |
|---|---|
Produktname |
2-Bromo-2-cycloundecenyl camphanate |
Molekularformel |
C22H35BrO2 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
[(2E)-2-bromocycloundec-2-en-1-yl] (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C21H31BrO4/c1-19(2)20(3)13-14-21(19,26-17(20)23)18(24)25-16-12-10-8-6-4-5-7-9-11-15(16)22/h11,16H,4-10,12-14H2,1-3H3/b15-11+/t16?,20-,21+/m1/s1 |
InChI-Schlüssel |
XUOWTAFZPNXVMK-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)OC/3CCCCCCCC/C=C3/Br |
SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCC=C3Br)C)C |
Kanonische SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCC=C3Br)C)C |
Synonyme |
2-bromo-2-cycloundecenyl camphanate BCUC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)


